6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
Overview
Description
“6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one” is an organic compound that contains a borate functional group. It is a significant intermediate in the synthesis of various organic compounds . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,18H2,1-4H3
. This indicates that the compound has a molecular weight of 269.15 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 269.15 . More specific physical and chemical properties may be found in specialized chemical literature or databases.Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Characterization : The compound 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one and similar compounds have been synthesized and characterized through various methods including FT-IR, NMR, and MS spectroscopy. These studies have provided insights into the molecular structure and vibrational properties of these compounds (Wu, Chen, Chen, & Zhou, 2021).
Computational Studies
- Density Functional Theory (DFT) Analysis : DFT calculations have been used to predict the molecular structure of compounds similar to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one, providing a comparative analysis of spectroscopic data and understanding of the electronic properties (Liao, Liu, Wang, & Zhou, 2022).
Pharmaceutical Applications
- Antimicrobial Activities : Some derivatives of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one have been explored for their antimicrobial activities. Studies indicate that these compounds exhibit moderate to excellent antimicrobial activities against various bacterial and fungal strains (Mannam, S., Kumar, Chamarthi, & Prasad, 2020).
Chemical Synthesis
- Novel Synthesis Methods : Research has been conducted on developing new methods for synthesizing compounds related to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one, including the use of ionic liquids and microwave-assisted synthesis. These methods aim to enhance the efficiency and yield of the synthesis process (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Molecular Design for Electronic Devices
- Photophysical Properties for Electronic Devices : The study of coumarin derivatives, which include 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one, has been geared towards understanding their photophysical properties. These insights are crucial for the development of photonic and electronic devices (Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa, & Kamble, 2018).
Safety And Hazards
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCMMBPRFQZUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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